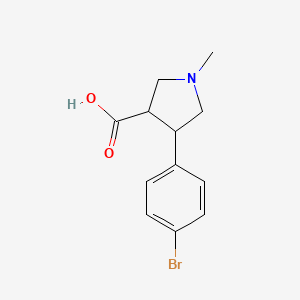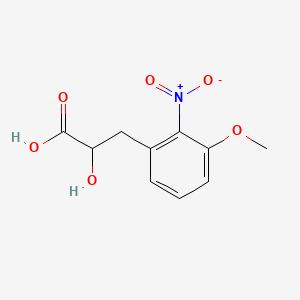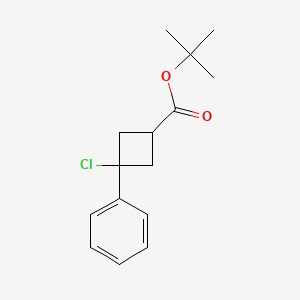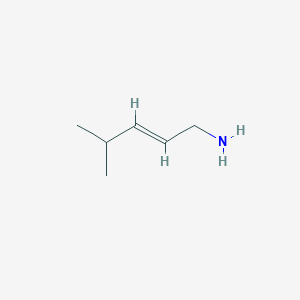
Methyl (3-cyanobenzyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-cyanobenzyl)glycinate is an organic compound that belongs to the class of glycinyl esters It is derived from the formal condensation of the carboxy group of glycine with methanol
准备方法
Synthetic Routes and Reaction Conditions
Methyl (3-cyanobenzyl)glycinate can be synthesized through several methods. One common approach involves the treatment of glycine with methanol in the presence of a catalyst. The reaction typically requires an acidic environment, often achieved by adding hydrochloric acid. The reaction proceeds as follows:
[ \text{Glycine} + \text{Methanol} \rightarrow \text{Methyl glycinate} ]
Another method involves the use of trimethylsilyl chloride and methanol. Glycine is treated with two equivalents of trimethylsilyl chloride, followed by the addition of methanol. This method is advantageous as it avoids the need for strong acids and can be performed under milder conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and scalability, making it suitable for industrial applications.
化学反应分析
Types of Reactions
Methyl (3-cyanobenzyl)glycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are often carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
科学研究应用
Methyl (3-cyanobenzyl)glycinate finds extensive applications in scientific research across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions, providing insights into cellular processes.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials
作用机制
The mechanism of action of methyl (3-cyanobenzyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Methyl (3-cyanobenzyl)glycinate can be compared with other similar compounds, such as methyl glycinate and menthol glycinates. These compounds share structural similarities but differ in their specific functional groups and properties:
Methyl Glycinate: A glycinyl ester obtained by the condensation of glycine with methanol.
Menthol Glycinates: These compounds are synthesized from menthol and glycine derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
methyl 2-[(3-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)8-13-7-10-4-2-3-9(5-10)6-12/h2-5,13H,7-8H2,1H3 |
InChI 键 |
JLBKHVOPCLAGQX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNCC1=CC(=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)

![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)




